
1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
Description
The compound 1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine features a piperazine core linked via an ethyl chain to a sulfonyl-substituted pyrazole ring. The pyrazole moiety is substituted with methyl groups at positions 3 and 5 and a propyl group at position 1. This structure combines lipophilic (propyl, methyl) and polar (sulfonyl, piperazine) groups, making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C14H26N4O2S |
---|---|
Molecular Weight |
314.45 g/mol |
IUPAC Name |
1-[2-(3,5-dimethyl-1-propylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C14H26N4O2S/c1-4-7-18-13(3)14(12(2)16-18)21(19,20)11-10-17-8-5-15-6-9-17/h15H,4-11H2,1-3H3 |
InChI Key |
GOTGESBVOGTEET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)S(=O)(=O)CCN2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazines and 1,3-diketones Industrial production methods may employ optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity . The piperazine ring can interact with various receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Target Compound | C₁₄H₂₅N₅O₂S | 327.45 | 3,5-Dimethyl-1-propyl-pyrazole |
1-(1-Ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine | C₁₁H₂₀N₄O₂S | 272.37 | 3,5-Dimethyl-1-ethyl-pyrazole |
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-pyrazole-4-sulfonyl)-piperazine | C₁₇H₂₀Cl₂N₄O₂S | 421.34 | 3,4-Dichlorobenzyl, 1-ethyl-pyrazole |
Biological Activity
1-(2-((3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a novel compound that belongs to the class of piperazine derivatives. Its structure includes a pyrazole moiety known for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.45 g/mol. The compound features a piperazine ring connected to a sulfonyl group and a pyrazole derivative, which are critical for its biological activity.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit key signaling pathways involved in cancer proliferation, such as BRAF(V600E) and EGFR pathways .
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound | Target Pathway | IC50 (µM) | Reference |
---|---|---|---|
3,5-Dimethyl-1-propyl-pyrazole | BRAF(V600E) | 0.5 | |
1-(2-(sulfonyl)ethyl)piperazine | Aurora-A Kinase | 0.8 | |
Py11 | ROS Receptor Tyrosine Kinase | 0.6 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated the ability to inhibit nitric oxide production in LPS-stimulated macrophages, indicating a promising avenue for treating inflammatory diseases .
Table 2: Anti-inflammatory Effects
Compound | Inflammatory Marker | Effect | Reference |
---|---|---|---|
Py11 | Nitric Oxide (NO) | Inhibition | |
3,5-Dimethyl-Pyrazole | TNF-α | Decrease |
The biological activity of pyrazole derivatives like this compound is attributed to their ability to interact with various biological targets:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Inflammatory Pathways : These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment and inflammation management:
- Breast Cancer Study : A study evaluated the cytotoxic effects of several pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced effects when combined with standard chemotherapy agents like doxorubicin .
- Anti-inflammatory Effects in Animal Models : Research involving animal models showed that administration of pyrazole derivatives resulted in reduced swelling and pain in models of acute inflammation, demonstrating their potential as therapeutic agents .
Q & A
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.